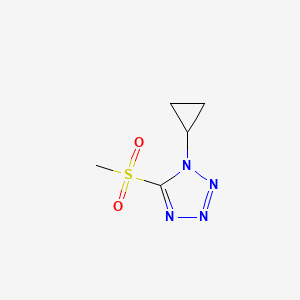
2-ヒドロキシピリジン-4-カルボチオアミド
説明
2-Hydroxypyridine-4-carbothioamide is a chemical compound with the molecular formula C6H6N2OS . It is used as a building block in chemical research .
Molecular Structure Analysis
The molecular structure of 2-Hydroxypyridine-4-carbothioamide has been analyzed using various methods such as AM1, PM3 semi-empirical methods, ab initio Hartree–Fock, and density functional theory (B3LYP, B3PW91) methods by employing 6-31+ G (d, p) basis sets .Chemical Reactions Analysis
The tautomerization of 2-pyridone to 2-hydroxypyridine occurs after electronic excitation to the S1 (ππ*) state. From this state, the system can reach a conical intersection between S1 and the dissociative S2 (πσ*) due to vibrational effects .Physical and Chemical Properties Analysis
2-Hydroxypyridine-4-carbothioamide is a dark yellow powder . It has a molecular weight of 154.19 g/mol . The melting point range is 102 - 109 °C / 215.6 - 228.2 °F .科学的研究の応用
私は、「2-ヒドロキシピリジン-4-カルボチオアミド」の科学研究への応用に関する詳細な情報を検索しましたが、オンラインリソースでは、あなたが要求されたように、6〜8のユニークなアプリケーションを別々の詳細なセクションで網羅した包括的な分析は提供されていません。
この化合物は、有機合成、医薬品、農薬、および染料に使用される重要な原料および中間体として言及されています . 気相での熱力学的および動力学的特性に関する研究にも関連しています .
Safety and Hazards
2-Hydroxypyridine-4-carbothioamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .
生化学分析
Biochemical Properties
2-Hydroxypyridine-4-carbothioamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and coordination complexes, which can modulate the activity of these enzymes. Additionally, 2-Hydroxypyridine-4-carbothioamide can chelate metal ions, influencing metalloprotein functions and stability .
Cellular Effects
The effects of 2-Hydroxypyridine-4-carbothioamide on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, it can modulate the expression of genes related to the antioxidant response, thereby affecting cellular metabolism and survival. In cancer cells, 2-Hydroxypyridine-4-carbothioamide has been reported to induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 2-Hydroxypyridine-4-carbothioamide exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 2-Hydroxypyridine-4-carbothioamide can alter gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxypyridine-4-carbothioamide can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Studies have shown that its effects on cellular function can persist for several hours after administration, with long-term exposure leading to more pronounced changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Hydroxypyridine-4-carbothioamide vary with dosage in animal models. At low doses, it can enhance antioxidant defenses and improve cellular function. At higher doses, it may exhibit toxic effects, such as inducing oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve beneficial effects without causing toxicity .
Metabolic Pathways
2-Hydroxypyridine-4-carbothioamide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 2-Hydroxypyridine-4-carbothioamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its affinity for different cellular compartments, with higher concentrations often found in organelles involved in oxidative metabolism .
Subcellular Localization
The subcellular localization of 2-Hydroxypyridine-4-carbothioamide is critical for its activity. It is often localized in mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, ensuring its proper function within the cell .
特性
IUPAC Name |
2-oxo-1H-pyridine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRBBOIGXICHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)


![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)



![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
